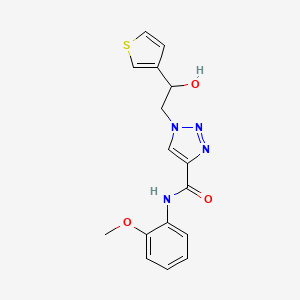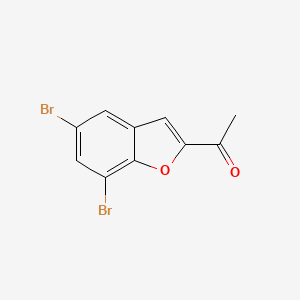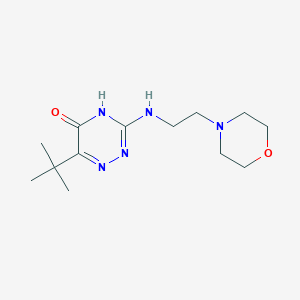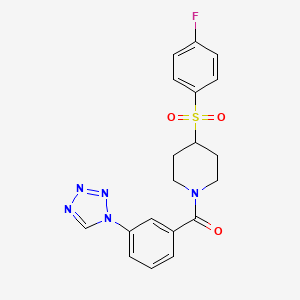
(3-(1H-tetrazol-1-il)fenil)(4-((4-fluorofenil)sulfonil)piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic molecule that features a tetrazole ring, a phenyl group, a fluorophenyl sulfonyl group, and a piperidine ring
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(1H-tetrazol-1-yl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its structural features suggest it could be effective in treating conditions such as inflammation, cancer, and infectious diseases. Ongoing research aims to elucidate its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, (3-(1H-tetrazol-1-yl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is explored for its use in the production of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring and the piperidine derivative. The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic conditions. The piperidine derivative can be prepared through the reaction of piperidine with sulfonyl chlorides in the presence of a base such as triethylamine.
The final step involves coupling the tetrazole and piperidine derivatives using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides and sulfoxides.
Reduction: Formation of sulfides and amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.
Mecanismo De Acción
The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to enzymes and receptors. This binding can inhibit the activity of these targets, leading to therapeutic effects. The fluorophenyl sulfonyl group enhances the compound’s binding affinity and specificity, while the piperidine ring contributes to its overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(1H-tetrazol-1-yl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- (3-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperidin-1-yl)methanone
- (3-(1H-tetrazol-1-yl)phenyl)(4-((4-methylphenyl)sulfonyl)piperidin-1-yl)methanone
Uniqueness
The presence of the fluorophenyl group in (3-(1H-tetrazol-1-yl)phenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s electronic properties, enhancing its reactivity and binding interactions. Additionally, the fluorophenyl group can improve the compound’s metabolic stability and bioavailability, making it a more attractive candidate for pharmaceutical applications.
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S/c20-15-4-6-17(7-5-15)29(27,28)18-8-10-24(11-9-18)19(26)14-2-1-3-16(12-14)25-13-21-22-23-25/h1-7,12-13,18H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAULWBRKHQZYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl thieno[3,2-b]pyridine-5-carboxylate](/img/structure/B2593703.png)
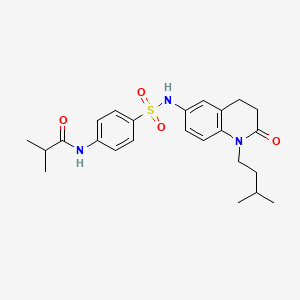
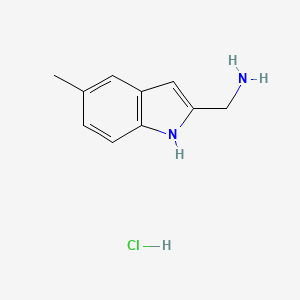
![N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2593708.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide](/img/structure/B2593711.png)

![N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2593713.png)
![7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2593714.png)

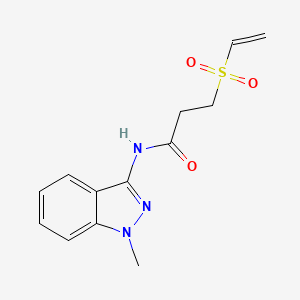
![2-[4-[[N-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dimethoxyanilino]methyl]phenoxy]acetic acid](/img/new.no-structure.jpg)
